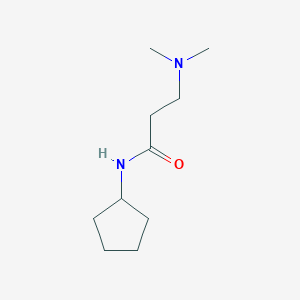![molecular formula C17H14N4O2 B2514817 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile CAS No. 852413-37-7](/img/structure/B2514817.png)
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile
Descripción general
Descripción
2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Genotoxicity and Mutagenesis
Research on similar compounds, such as 1-Ethyl-1-nitrosourea (ENU), reveals their mutagenic capabilities across a variety of systems, from viruses to mammalian cells, and their use in understanding the mutation spectrum and mechanisms of mutagenesis in genetic studies (T. Shibuya & K. Morimoto, 1993).
Pharmacological Agents
The synthesis and study of pharmacological properties of compounds containing nitroxyl radicals, derived from natural compounds, indicate their potential in creating new pharmacological agents with enhanced biological activity or modified function, showcasing a route for the design of next-generation drugs (I. Grigor’ev, N. I. Tkacheva, & S. Morozov, 2014).
Analytical Chemistry
The ninhydrin reaction, significant in analytical chemistry, reacts with primary amino groups and various other functional groups. This reaction is pivotal in detecting, isolating, and analyzing compounds across various scientific disciplines, highlighting the critical role of chemical reactions in analytical methodologies (M. Friedman, 2004).
Environmental Chemistry
Research into the degradation processes of nitisinone, a compound with potential environmental impact, underscores the importance of understanding compound stability, degradation pathways, and environmental interactions for assessing risks and benefits of chemical applications (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).
Indole Chemistry
The extensive study of indole synthesis and its applications in organic chemistry, highlighting the diversity of indole compounds and their significance in synthetic strategies, suggests a foundational role in developing new chemical entities (D. Taber & Pavan K. Tirunahari, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often with significant downstream effects .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-13-9-14(21(22)23)5-6-16(13)19-8-7-12-11-20-17-4-2-1-3-15(12)17/h1-6,9,11,19-20H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWUDBVDQYKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)




![5-bromo-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2514745.png)
![tert-butylN-({2-aminobicyclo[2.2.1]heptan-2-yl}methyl)carbamatehydrochloride](/img/structure/B2514746.png)
![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
